molecular formula C5H4N4O3 B052975 7,9-dihydro-3H-purine-2,6,8-trione CAS No. 62948-75-8

7,9-dihydro-3H-purine-2,6,8-trione

Cat. No. B052975
CAS RN: 62948-75-8
M. Wt: 170.1 g/mol
InChI Key: LEHOTFFKMJEONL-IOOOXAEESA-N
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Description

“7,9-dihydro-3H-purine-2,6,8-trione” is a chemical compound with the molecular formula C5H4N4O3 . It is also known as 7,9-Dimethyluric acid . It is an oxopurine and is one of the metabolites of caffeine found in human urine .


Synthesis Analysis

The synthesis of “7,9-dihydro-3H-purine-2,6,8-trione” and its derivatives has been reported in various studies . For instance, a series of new arylpiperazinylalkyl and tetrahydroisoquinolinylalkyl analogs of 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-dione and 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione were synthesized .


Molecular Structure Analysis

The molecular structure of “7,9-dihydro-3H-purine-2,6,8-trione” can be represented by the InChI string: InChI=1S/C5H4N4O3/c10-3-1-2 (7-4 (11)6-1)8-5 (12)9-3/h (H4,6,7,8,9,10,11,12) . The Canonical SMILES representation is C12=C (NC (=O)NC2=O)N (C1=O)C .


Chemical Reactions Analysis

“7,9-dihydro-3H-purine-2,6,8-trione” is formed from the action of xanthine oxidase upon xanthine . The pro-oxidant and pro-inflammatory actions attributed to this compound could be largely the result of the conversion of xanthine dehydrogenase to xanthine oxidase and of the consequent accumulation of reactive oxygen species (ROS) which occurs in parallel with its production as an effect of ATP degradation under ischemic conditions .


Physical And Chemical Properties Analysis

The molecular weight of “7,9-dihydro-3H-purine-2,6,8-trione” is 168.1 g/mol . It has a pKa of 5.4 and 11.31 . The compound has a topological polar surface area of 81.8 Ų .

Scientific Research Applications

  • Structural Analysis : The crystal structure of uric acid dihydrate (a form of 7,9-dihydro-3H-purine-2,6,8-trione) has been studied, revealing insights into its packing and disorder characteristics (Parkin & Hope, 1998).

  • Electrochemical Studies : Research on the electrochemical oxidation of uric acid explores the kinetics of decay of UV-absorbing intermediates during the electrooxidation process, providing insights into the chemical reactions involved (Goyal, Mittal, & Agarwal, 1994).

  • Purine Synthesis : Studies on the synthesis and reactions of various purine derivatives, including 7,9-dihydro-3H-purine-2,6,8-trione, have been conducted to understand their chemical properties and potential applications in synthesizing other compounds (Brown et al., 1977).

  • NMR Spectroscopy : Investigations into the molecular structures of purines, including uric acid, through nuclear magnetic resonance spectroscopy have provided a deeper understanding of their steric and electronic properties (Bergmann et al., 1979).

  • Antiinflammatory Activity : The compound has been studied for its potential as an antiinflammatory agent. Research has been conducted on substituted derivatives of 7,9-dihydro-3H-purine-2,6,8-trione, exploring their efficacy as nonsteroidal antiinflammatory agents (Blythin et al., 1986).

  • Photophysical Properties : The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir, including 7,9-dihydro-3H-purine-2,6,8-trione, have been studied, providing insights into their behavior in different solvents and pH conditions (Wenska et al., 2004).

Future Directions

The pivotal protective potential of “7,9-dihydro-3H-purine-2,6,8-trione” against blood-borne pathogens and neurological and autoimmune diseases is yet to be established . Future research directions include its use in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Its ability to participate in various chemical reactions makes it a useful reagent in organic synthesis.

properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-IOOOXAEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583988
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uric acid-1,3-15N2

CAS RN

62948-75-8
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62948-75-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Chłoń-Rzepa, P Żmudzki, P Zajdel… - Bioorganic & medicinal …, 2007 - Elsevier
On the basis of our earlier studies with the serotonin receptor ligands in the group of 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives, a series of new arylpiperazinylalkyl and …
Number of citations: 26 www.sciencedirect.com
G Chłoń-Rzepa, P Żmudzki, M Pawłowski… - Biomed …, 2003 - medchem-ippas.eu
DESIGN AND SYNTHESIS OF NEW 7-PHENYLPIPERAZINYLALKYL AND 7-TETRAHYDROISOQUINOLINYLALKYL DE- RIVATIVES OF PURINE-2,6,8-TRIONE AS Page 1 17:40 …
Number of citations: 2 medchem-ippas.eu
D Bazin, M Daudon, E Elkaim, A Le Bail… - Comptes Rendus …, 2016 - Elsevier
The structure of potassium urate, co-crystallized with uric acid K(C 5 H 3 N 4 O 3 )(C 5 H 4 N 4 O 3 ), from human kidney stones, is determined ab initio from synchrotron powder …
Number of citations: 12 www.sciencedirect.com
G Hänggi, H Schmalle, E Dubler - Journal of the Chemical Society …, 1993 - pubs.rsc.org
The complex ZnII(HL)Cl(H2O)(H2L = allopurinol = 1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) has been crystallized from aqueous solution. Crystal data: triclinic, space group P1–(no. 2)…
Number of citations: 3 pubs.rsc.org
F Cortese, P Scicchitano, AM Cortese… - Current vascular …, 2020 - ingentaconnect.com
Background: Several studies showed a close link between metabolic syndrome (MetS), type 2 diabetes (T2DM) and cerebrovascular diseases. There is considerable debate regarding …
Number of citations: 17 www.ingentaconnect.com
M Turjap, O Zendulka, Z Glatz, S Brejcha… - Current …, 2016 - ingentaconnect.com
Objective: The aim of this work was to develop a new, simple, rapid, sensitive and reproducible RP-HPLC method for the determination of caffeine, 1,7 dimethylxanthine, 1,7-…
Number of citations: 4 www.ingentaconnect.com
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
Nomenclature EC number 1.3.5.2 Systematic name (S)-dihydroorotate:quinone oxidoreductase Recommended name dihydroorotate dehydrogenase (quinone) Synonyms DHOD <4,5,8…
Number of citations: 0 link.springer.com
F Cortese, P Giordano, P Scicchitano, MF Faienza… - Vascular …, 2019 - Elsevier
Non-communicable diseases represent nowadays the most common cause of death worldwide, having largely overcome infectious diseases. Among them, cardiovascular diseases …
Number of citations: 49 www.sciencedirect.com
J Cheleski, JR Rocha, MP Pinheiro, HJ Wiggers… - European journal of …, 2010 - Elsevier
The enzyme dihydroorotate dehydrogenase (DHODH) has been suggested as a promising target for the design of trypanocidal agents. We report here the discovery of novel inhibitors …
Number of citations: 59 www.sciencedirect.com
JR Fernández - 2008 - search.proquest.com
Dendrite morphology regulates how a postsynaptic neuron receives information from presynaptic neurons. The specific patterning of dendrite branches is promoted by extrinsic and …
Number of citations: 5 search.proquest.com

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